methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
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Overview
Description
Vindoline is an indole alkaloid that exhibits antimitotic activity by inhibiting microtubule assembly. (NCI)
Scientific Research Applications
Alkaloid Derivatives and Complex Polycyclic Structures
- Paxdaphnine B: a 1,19-bisnor-daphniphyllum alkaloid
- Paxdaphnine B, identified in the fruits of Daphniphyllum macropodum, is a novel alkaloid with a complex polycyclic skeleton, demonstrating unique molecular structures and potential for various applications in the field of natural compound research (Lu et al., 2007).
Synthesis of Homoconduritols and Homoaminoconduritols
- Synthesis of new homoconduritols and homoaminoconduritols
- Extensive synthetic routes for the creation of homoconduritol and homoaminoconduritol derivatives have been explored, demonstrating the chemical versatility and potential pharmacological significance of these compounds (Kaya et al., 2016).
Radiolabeling and Neuroprotection
- Radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate
- The compound demonstrated potential as a neuroprotective drug, showcasing its ability to pass the brain-blood barrier and accumulate in brain regions, making it a promising candidate for further neurological studies (Yu et al., 2003).
Prostanoid Synthesis
- Chiral 7-Oxabicyclo[2.2.1]heptane Building Blocks for Prostanoids
- The synthesis and structural analysis of chiral oxabicyclo[2.2.1]heptane derivatives for prostanoid synthesis underline the compound's significance in medicinal chemistry and drug development (Valiullina et al., 2019).
properties
Product Name |
methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
---|---|
Molecular Formula |
C25H32N2O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19?,20-,21-,23?,24-,25+/m1/s1 |
InChI Key |
CXBGOBGJHGGWIE-BACAXPLFSA-N |
Isomeric SMILES |
CCC12C=CCN3C1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
synonyms |
vindoline vindoline, citrate, (2beta,3beta,4beta,5alpha,12beta,19alpha)-isomer vindoline, monohydrochloride, (2beta,3beta,4beta,5alpha,12beta,19alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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